Superior Antitumor Activity and Safety vs. Parent ATR Inhibitor In Vivo
In a LoVo human colorectal cancer xenograft mouse model, PROTAC ATR degrader-1 (ZS-7) demonstrated improved antitumor activity and safety profiles compared to the parent small-molecule ATR inhibitor, AZD6738 [1]. This direct head-to-head comparison in an in vivo model provides strong evidence for selecting ZS-7 over its parent inhibitor for advanced preclinical studies.
| Evidence Dimension | In Vivo Antitumor Activity and Safety |
|---|---|
| Target Compound Data | Improved antitumor activity and safety |
| Comparator Or Baseline | AZD6738 (ATR kinase inhibitor) |
| Quantified Difference | Not explicitly quantified in the abstract; described as 'improved'. |
| Conditions | LoVo human colorectal cancer xenograft mouse model, intraperitoneal (i.p.) administration. |
Why This Matters
This in vivo superiority over a well-characterized clinical-stage ATR inhibitor validates the therapeutic potential of the degradation strategy, making ZS-7 the compound of choice for disease-relevant animal model studies.
- [1] Huang L, et al. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment. Eur J Med Chem. 2024 Feb 1;267:116159. View Source
